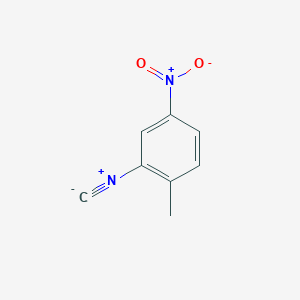

2-Isocyano-1-methyl-4-nitrobenzene

Description

Significance of Isocyanide Chemistry in Modern Synthetic Methodologies

Isocyanides, or isonitriles, are a class of organic compounds characterized by a functional group with the structure -N≡C. wikipedia.org Their chemistry has become a cornerstone of modern synthetic methodologies, largely due to their unique reactivity which allows them to act as both nucleophiles and electrophiles. nih.gov This dual nature makes them exceptionally valuable in multicomponent reactions (MCRs), which are chemical reactions where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. nih.govwikipedia.org

The most prominent examples of isocyanide-based MCRs are the Passerini and Ugi reactions. acs.org

The Passerini Reaction: First described in 1921, this three-component reaction involves an isocyanide, a carboxylic acid, and a ketone or aldehyde to produce α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.orgslideshare.net The reaction is prized for its high atom economy and the ability to generate molecular complexity in a single, efficient step. slideshare.net

The Ugi Reaction: This four-component reaction, reported by Ivar Karl Ugi in 1959, brings together an isocyanide, an amine, a carboxylic acid, and a ketone or aldehyde to form a bis-amide. wikipedia.orgorganic-chemistry.org The Ugi reaction is renowned for its capacity to generate vast libraries of diverse compounds, a feature that is highly sought after in medicinal chemistry and drug discovery. organic-chemistry.orgnih.gov

The versatility of isocyanides extends beyond these classical MCRs. They participate in various other transformations, including cycloadditions and insertions into single bonds, further highlighting their importance as synthetic building blocks. wikipedia.org The development of new isocyanide-based reactions continues to be an active area of research, aiming to expand the toolkit of organic chemists for the construction of complex molecules. rsc.orgrsc.org

Role of Nitroaromatic Compounds as Versatile Synthetic Building Blocks

Nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are fundamental building blocks in organic synthesis. numberanalytics.com Their utility stems from the strong electron-withdrawing nature of the nitro group, which significantly influences the reactivity of the aromatic ring and provides a handle for a wide array of chemical transformations. numberanalytics.comnih.govresearchgate.net

One of the most important transformations of nitroaromatic compounds is their reduction to the corresponding anilines. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of industrial and laboratory synthesis, providing access to a vast range of amines that are precursors to dyes, pharmaceuticals, and other valuable materials. wikipedia.orgrsc.org The reduction can be achieved using various reagents and conditions, allowing for chemoselectivity in the presence of other functional groups. organic-chemistry.orgmdpi.com

Furthermore, the nitro group acts as a meta-director in electrophilic aromatic substitution reactions. youtube.comvedantu.comquora.com This directing effect, a consequence of the deactivation of the ortho and para positions through resonance and inductive effects, allows for the regioselective introduction of other substituents onto the aromatic ring. youtube.comkhanacademy.orgchemguide.co.uk This control over substitution patterns is crucial for the synthesis of specifically functionalized aromatic compounds. libretexts.orgchemguide.co.uk

The nitro group can also participate in nucleophilic aromatic substitution reactions, particularly when the ring is further activated by other electron-withdrawing groups. numberanalytics.com The ability to undergo these diverse transformations solidifies the position of nitroaromatic compounds as indispensable and versatile intermediates in the synthesis of complex organic molecules. nih.govfrontiersin.orgnih.gov

Positioning of 2-Isocyano-1-methyl-4-nitrobenzene as a Multifunctional Scaffold Precursor

This compound strategically combines the functionalities of both an isocyanide and a nitroaromatic compound within a single molecular framework. This unique arrangement positions it as a highly valuable and multifunctional scaffold precursor in organic synthesis.

The isocyanide group, as previously discussed, opens the door to a wealth of multicomponent reactions, enabling the rapid assembly of complex, amide-containing structures. The presence of the methyl group on the benzene (B151609) ring can introduce steric and electronic effects that may influence the stereochemical outcome of these reactions.

Simultaneously, the nitro group provides a versatile handle for further synthetic manipulation. Its reduction to an amine would yield a new nucleophilic center, which could then participate in subsequent reactions, such as intramolecular cyclizations or further intermolecular couplings. This transformation from an electron-withdrawing to an electron-donating group dramatically alters the electronic properties of the aromatic ring, influencing its reactivity in subsequent steps.

The directing effect of the nitro group can be utilized to introduce additional substituents onto the aromatic ring before its transformation. Following the reduction of the nitro group, the newly formed amino group, being an ortho-, para-director, would then dictate the position of subsequent electrophilic aromatic substitutions. This sequential functionalization strategy allows for the controlled and predictable construction of highly substituted aromatic scaffolds.

In essence, this compound is not merely a static building block but a dynamic precursor that offers multiple, orthogonal reaction pathways. The ability to selectively engage either the isocyanide or the nitro group, or to utilize them in a sequential manner, provides chemists with a powerful tool for the synthesis of diverse and complex molecular architectures. This makes it a promising starting material for the generation of libraries of compounds for various applications, including medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-isocyano-1-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-3-4-7(10(11)12)5-8(6)9-2/h3-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGHGSVYBZGDJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Isocyano 1 Methyl 4 Nitrobenzene

Dual Reactivity of the Isocyanide Functional Group (Nucleophilic and Electrophilic Pathways)

The isocyanide (-N≡C) functional group is a versatile entity, capable of acting as both a nucleophile and an electrophile. This dual reactivity is a cornerstone of its synthetic utility.

The carbon atom of the isocyanide group possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in various reactions, including SN2 reactions with alkyl halides. nih.gov In these reactions, the isocyanide acts as a carbon-centered nucleophile, attacking the electrophilic carbon of the alkyl halide to form a new carbon-carbon bond. nih.gov This process ultimately leads to the formation of highly substituted secondary amides after in situ hydrolysis of the resulting nitrilium ion. nih.gov

Conversely, the isocyanide group can also exhibit electrophilic character. The terminal carbon atom can be attacked by strong nucleophiles. This electrophilicity is particularly relevant in the context of multicomponent reactions where the isocyanide acts as a "linchpin," reacting sequentially with both a nucleophile and an electrophile.

This dual reactivity allows isocyanides to participate in a wide array of chemical transformations, including cycloadditions and insertion reactions, significantly expanding their role in the synthesis of complex molecules.

Transformations Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

Selective Reduction to Amine Functionality

A crucial transformation of the nitro group is its reduction to an amine (-NH₂). This conversion is a fundamental step in the synthesis of many organic compounds. The selective reduction of the nitro group in the presence of other reducible functional groups, such as the isocyanide, is a key challenge and an area of active research. kchem.orgmasterorganicchemistry.com

A variety of reagents and methods have been developed for this purpose. Catalytic hydrogenation over metal catalysts like palladium, platinum, or nickel is a common and effective method. masterorganicchemistry.commsu.edu Another widely used approach involves the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. masterorganicchemistry.com These methods are often preferred for their efficiency and selectivity. masterorganicchemistry.com

More specialized reagents have also been developed to achieve selective reduction under mild conditions. For instance, a system employing hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to selectively and rapidly reduce aromatic nitro groups at room temperature. niscpr.res.in Similarly, a zirconium metal-organic framework-supported salicylaldimine-cobalt(II) complex has demonstrated excellent catalytic activity for the chemoselective reduction of nitro compounds using phenylsilane (B129415) as a reducing agent. nih.gov The choice of reducing agent and reaction conditions is critical to ensure the desired transformation without affecting other sensitive functional groups present in the molecule.

Table 1: Reagents for Selective Reduction of Nitro Group

| Reagent/System | Conditions | Reference |

|---|---|---|

| Hydrazine glyoxylate / Zn or Mg powder | Room temperature | niscpr.res.in |

| Co₂(CO)₈-H₂O | Not specified | kchem.org |

| Salim-UiO-CoCl / Phenylsilane | Mild conditions | nih.gov |

| Fe, Sn, or Zn / HCl | Not specified | masterorganicchemistry.com |

| H₂ / Pd, Pt, or Ni catalyst | Not specified | masterorganicchemistry.commsu.edu |

Participation in Tandem and Cascade Reactions

The nitro group can actively participate in tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, the reaction of 3,5-dimethyl-4-nitroisoxazole (B73060) with aromatic aldehydes and activated methylene (B1212753) compounds can proceed through a one-pot, base-catalyzed tandem grinding process involving an initial aldol (B89426) condensation followed by a Michael addition. rsc.org

In other examples, the nitro group can be a key component in cycloaddition/reductive cyclization sequences. The reaction of nitrochalcones with activated methylene isocyanides can proceed via a tandem [3+2] cycloaddition followed by a reductive cyclization, demonstrating the utility of the nitro group in constructing complex heterocyclic scaffolds. researchgate.net These types of reactions are highly efficient as they allow for the rapid construction of molecular complexity from simple starting materials.

Aromatic Ring Functionalization and Coupling Reactions

The presence of both the methyl and nitro groups on the benzene (B151609) ring of 2-isocyano-1-methyl-4-nitrobenzene influences the regioselectivity of further electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. chemguide.co.uklibretexts.orgyoutube.com The combined effect of these two groups will direct incoming electrophiles to specific positions on the ring.

Electrophilic substitution reactions, such as nitration or halogenation, will be influenced by the directing effects of the existing substituents. chemguide.co.ukmasterorganicchemistry.com For example, further nitration of a related compound, methylbenzene, results in a mixture of 2- and 4-isomers, highlighting the directing effect of the methyl group. libretexts.org In the case of this compound, the positions ortho and meta to the methyl group (and meta to the nitro group) would be the most likely sites for electrophilic attack.

Furthermore, the isocyanide group itself can be involved in coupling reactions. While not a traditional coupling partner in the sense of Suzuki or Heck reactions, its ability to react with both nucleophiles and electrophiles allows it to participate in multicomponent reactions that result in the formation of highly functionalized aromatic systems.

Cycloaddition Reactions with the Isocyanide Moiety

The isocyanide functional group is an excellent participant in various cycloaddition reactions, providing a powerful tool for the synthesis of five-membered heterocyclic rings. sci-rad.comlibretexts.org These reactions typically involve the isocyanide acting as a one-atom component in [4+1] cycloadditions or as a formal 1,3-dipole in [3+2] cycloadditions. nih.govrsc.org

In [3+2] cycloaddition reactions, the isocyanide can react with various 1,3-dipoles, such as nitrile oxides or azomethine ylides, to form five-membered heterocycles. uchicago.edumdpi.com For example, the reaction of isocyanoacetate esters with 2-nitrobenzofurans proceeds via a formal [3+2] cycloaddition to yield tricyclic benzofuro[2,3-c]pyrrole derivatives. nih.gov These reactions often proceed with high regio- and stereoselectivity. sci-rad.com

Isocyanides can also participate in [4+1] cycloaddition reactions with various conjugated systems like oxadienes, azadienes, and α,β-unsaturated nitro compounds to furnish a diverse range of heterocyclic structures including pyrroles, imidazoles, and oxazoles. rsc.org A notable example is the cascade reaction of gem-dibromoalkenes with arylsulfonyl methyl isocyanides, which proceeds through a sulfonylation/[2+3]-cycloaddition pathway to synthesize 2,4-disulfonylpyrroles. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

The strategic placement of the isocyanide and nitro groups on the aromatic ring of this compound can facilitate intramolecular cyclization reactions. For instance, under specific conditions, the isocyanide carbon could potentially attack an activated position on the aromatic ring or a derivative of the nitro group, leading to the formation of new cyclic structures.

While specific examples for this compound are not extensively documented, related intramolecular reactions are known. For example, 1-azido-2-[isocyano(p-tosyl)methyl]benzenes undergo intramolecular heterocyclization under basic conditions to form 4-alkoxy- and 4-aryloxybenzo[d] niscpr.res.inresearchgate.netuchicago.edutriazines. researchgate.net

Rearrangement reactions are also a possibility. The Bamberger rearrangement, for instance, involves the conversion of N-phenylhydroxylamine to 4-aminophenol (B1666318) in the presence of a strong acid. wiley-vch.de While not directly applicable to the starting compound, it illustrates the types of rearrangements that can occur with substituted aromatic nitro compounds under specific reaction conditions.

Mechanistic Elucidation of Reactions Involving 2 Isocyano 1 Methyl 4 Nitrobenzene

Formation and Trapping of Key Intermediates (e.g., Nitrilium Ions)

A pivotal intermediate in the reactions of isocyanides is the nitrilium ion ([R-C≡N⁺-R']). wikipedia.org These highly electrophilic species are readily formed by the reaction of the isocyanide carbon with an electrophile. wikipedia.org In the case of 2-isocyano-1-methyl-4-nitrobenzene, the formation of a nitrilium ion opens up a plethora of synthetic possibilities, particularly in the construction of heterocyclic systems. researchgate.netvu.nl

The generation of nitrilium ions from aryl isocyanides can be achieved through various methods, including protonation or alkylation. wikipedia.org Once formed, these reactive intermediates are susceptible to attack by a wide range of nucleophiles. researchgate.netvu.nl This "trapping" of the nitrilium ion is a cornerstone of many isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions. wikipedia.orgnih.gov

In the context of this compound, the electron-withdrawing nitro group would enhance the electrophilicity of the nitrilium ion, making it even more reactive towards nucleophiles. The general mechanism for the formation and trapping of a nitrilium ion from this compound is depicted below:

Table 1: Proposed Mechanism of Nitrilium Ion Formation and Trapping

| Step | Description |

| 1. Electrophilic Attack | An electrophile (E⁺) attacks the nucleophilic carbon of the isocyano group, forming a nitrilium ion intermediate. |

| 2. Nucleophilic Trapping | A nucleophile (Nu⁻) attacks the highly electrophilic carbon of the nitrilium ion. |

| 3. Product Formation | The subsequent reaction steps depend on the nature of the electrophile and nucleophile, often leading to the formation of stable amide or heterocyclic products. |

Research on other aryl isocyanides has demonstrated that intramolecular trapping of nitrilium ions is a powerful strategy for synthesizing complex cyclic peptides and other heterocycles. nih.gov For instance, if a nucleophilic moiety were present elsewhere in a molecule containing the this compound unit, an intramolecular cyclization could be envisioned, leading to novel heterocyclic scaffolds.

Electrochemical Reaction Mechanisms and In Situ Intermediate Identification

The electrochemical behavior of this compound is expected to be dominated by the redox properties of the nitroaromatic system. The reduction of nitroarenes typically proceeds through a series of single-electron transfer steps, forming radical anions and other intermediates. While specific studies on this compound are not prevalent, the general mechanism for nitrobenzene (B124822) reduction provides a framework for understanding its electrochemical reactions.

In aprotic media, the initial step is the reversible one-electron reduction to form a nitroaromatic radical anion. This intermediate can be stable and detectable by techniques such as cyclic voltammetry and electron spin resonance (ESR) spectroscopy. Further reduction can lead to the formation of a dianion, which is generally more reactive.

The presence of the isocyano and methyl groups will modulate the reduction potential of the nitro group. The electron-withdrawing nature of the isocyano group, in concert with the nitro group, would likely make the initial reduction occur at a less negative potential compared to nitrobenzene itself. Conversely, the electron-donating methyl group would have a counteracting, albeit weaker, effect.

Table 2: Postulated Electrochemical Reduction Pathway of this compound

| Step | Reaction | Intermediate |

| 1 | Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻• | Nitroaromatic radical anion |

| 2 | [Ar-NO₂]⁻• + e⁻ ⇌ [Ar-NO₂]²⁻ | Dianion |

| 3 | [Ar-NO₂]²⁻ + H⁺ → Ar-NO₂H⁻ | Protonated dianion |

| 4 | Ar-NO₂H⁻ + H⁺ → Ar-N(OH)₂ | N,N-dihydroxy intermediate |

| 5 | Ar-N(OH)₂ - H₂O → Ar-NO | Nitrosoaromatic species |

| 6 | Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH | Hydroxylamine |

| 7 | Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ | Amine |

Ar represents the 2-isocyano-1-methylphenyl group.

In situ techniques are crucial for identifying the transient intermediates in these electrochemical processes. Cyclic voltammetry can reveal the potentials at which electron transfer events occur, while spectroelectrochemical methods, coupling electrochemistry with techniques like UV-Vis or IR spectroscopy, can provide structural information about the species generated at the electrode surface.

Influence of Substituent Effects on Reaction Pathways and Selectivity

The substituents on the benzene (B151609) ring of this compound exert a profound influence on its reactivity and the selectivity of its reactions. The nitro group, being a powerful electron-withdrawing group, deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. numberanalytics.comnumberanalytics.com The methyl group, an electron-donating group, has the opposite effect, activating the ring for electrophilic attack. numberanalytics.comnumberanalytics.com The isocyano group is also electron-withdrawing, further deactivating the ring towards electrophiles.

Table 3: Influence of Substituents on Reactivity

| Substituent | Electronic Effect | Influence on Electrophilic Aromatic Substitution | Influence on Nucleophilic Aromatic Substitution |

| -NO₂ | Strong electron-withdrawing | Deactivating, meta-directing | Activating, ortho- and para-directing |

| -CH₃ | Weak electron-donating | Activating, ortho- and para-directing | Deactivating |

| -N≡C | Electron-withdrawing | Deactivating, meta-directing | Activating, ortho- and para-directing |

For nucleophilic aromatic substitution , the nitro and isocyano groups strongly activate the positions ortho and para to them for attack by nucleophiles. The methyl group has a deactivating effect. Therefore, a nucleophile would preferentially attack the positions ortho or para to the nitro group.

In cycloaddition reactions , the electronic nature of the isocyanide is critical. The electron-withdrawing nitro group would make the isocyano group of this compound more electrophilic. This would favor its participation in [4+1] cycloadditions with electron-rich dienes. rsc.org

Kinetic and Thermodynamic Considerations in Reaction Control

The balance between kinetic and thermodynamic control is crucial in determining the final products of reactions involving this compound.

Kinetic control refers to reactions where the product distribution is determined by the relative rates of competing pathways. The product that is formed fastest will be the major product. This is often the case at lower temperatures where the reactions are irreversible. For instance, in multicomponent reactions involving the formation of a nitrilium ion, the initial attack of the most nucleophilic species present will be the kinetically favored step.

Thermodynamic control , on the other hand, governs reactions that are reversible. In such cases, the product distribution is determined by the relative stabilities of the products. The most stable product will be the major product, even if it is formed more slowly. This is typically favored at higher temperatures, which provide enough energy to overcome the activation barriers of both forward and reverse reactions.

In the context of this compound, consider a hypothetical reaction where it can undergo either a kinetically favored but less stable product formation or a slower, but more thermodynamically stable product formation.

Table 4: Hypothetical Kinetic vs. Thermodynamic Product Formation

| Reaction Parameter | Kinetic Product | Thermodynamic Product |

| Activation Energy | Lower | Higher |

| Reaction Rate | Faster | Slower |

| Product Stability | Less stable | More stable |

| Favorable Conditions | Low temperature, short reaction time | High temperature, long reaction time |

Advanced Spectroscopic and Computational Investigations of 2 Isocyano 1 Methyl 4 Nitrobenzene

High-Resolution Spectroscopic Characterization of Adducts and Derivatives

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of organic molecules. For 2-Isocyano-1-methyl-4-nitrobenzene, a combination of vibrational and nuclear magnetic resonance spectroscopy would provide a comprehensive understanding of its molecular framework and the electronic interplay between its functional groups.

Vibrational Spectroscopy (e.g., Infrared, Raman, EC-TERS) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. youtube.com For this compound, the spectrum would be dominated by vibrations from the isocyano, nitro, methyl, and aromatic moieties.

The isocyano group (-N⁺≡C⁻) exhibits a strong and sharp absorption band in the IR spectrum, typically in the range of 2165–2110 cm⁻¹. wikipedia.org This distinct peak serves as a clear diagnostic marker for the presence of the isocyanide functionality.

The nitro group (-NO₂) is characterized by two prominent stretching vibrations: a symmetric stretch and an asymmetric stretch. In nitrobenzene (B124822), these modes are well-documented and would be expected in a similar region for the title compound. slideshare.netresearchgate.net Density functional theory (DFT) calculations on nitrobenzene have aided in the precise assignment of these and other vibrations. slideshare.net

The aromatic ring itself gives rise to a series of characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ (typically around 3100 cm⁻¹ for sp² C-H bonds) and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. youtube.com The substitution pattern on the benzene (B151609) ring influences the intensity and position of overtone and combination bands that appear between 2000 and 1700 cm⁻¹. youtube.com

The methyl group (-CH₃) would contribute C-H stretching and bending vibrations. The asymmetric and symmetric C-H stretches are typically found in the 2975-2860 cm⁻¹ range.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Isocyano (-N≡C) | Stretching | 2165–2110 | wikipedia.org |

| Nitro (-NO₂) | Asymmetric Stretch | ~1530–1550 | slideshare.netresearchgate.net |

| Nitro (-NO₂) | Symmetric Stretch | ~1345–1355 | slideshare.netresearchgate.net |

| Aromatic C-H | Stretching | ~3100 | youtube.com |

| Aromatic C=C | Stretching | ~1600, ~1520, ~1450 | youtube.com |

Techniques like Tip-Enhanced Raman Spectroscopy (TERS) could provide vibrational information with high spatial resolution, allowing for the characterization of this molecule on surfaces or in nanoscale environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. The predicted ¹H and ¹³C NMR spectra of this compound would provide definitive evidence of its constitution and the electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group and the three aromatic protons.

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons would be expected. Based on data for 1-isocyano-2-methyl-3-nitrobenzene (a close isomer), this peak would likely appear around δ 2.59 ppm. rsc.org

Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (typically δ 6.5-8.5 ppm). youtube.com Due to the strong electron-withdrawing effect of the nitro group, the protons ortho and para to it will be shifted downfield. The proton situated between the methyl and isocyano groups would experience a different electronic environment. A complex splitting pattern of doublets and doublets of doublets would be anticipated due to ortho- and meta-couplings. For comparison, in 4-nitrotoluene, the aromatic protons appear as two doublets around δ 7.31 and δ 8.10 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all eight carbon atoms in the molecule.

Isocyanide Carbon (-N≡C): This carbon is typically found in the δ 155-170 ppm range. In 1-isocyano-2-methyl-3-nitrobenzene, it appears at δ 169.1 ppm. rsc.org

Aromatic Carbons: The six aromatic carbons would have distinct chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C4) would be significantly deshielded, as would the carbon attached to the isocyano group (C2). The carbon attached to the methyl group (C1) would also be clearly identifiable.

Methyl Carbon (-CH₃): The methyl carbon would appear upfield, likely in the δ 15-25 ppm range. For instance, the methyl carbon in 1-isocyano-2-methyl-3-nitrobenzene is at δ 15.2 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Spectroscopy | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| -CH ₃ | ¹H | ~2.6 | Singlet | rsc.org |

| Aromatic H | ¹H | ~7.4 - 8.2 | Multiplets | rsc.orgchemicalbook.com |

| -C H₃ | ¹³C | ~15 | Quartet | rsc.org |

| Aromatic C | ¹³C | ~120 - 150 | - | rsc.org |

Crystallographic Analysis of Molecular Conformation and Intermolecular Interactions

Hydrogen Bonding Networks

Although the molecule lacks classical hydrogen bond donors like O-H or N-H, it can participate in weak C-H···O hydrogen bonds. The oxygen atoms of the highly polarized nitro group are strong hydrogen bond acceptors. They are likely to interact with the aromatic C-H groups and the methyl C-H groups of neighboring molecules. nih.gov Furthermore, the terminal carbon of the isocyanide group can also act as a hydrogen bond acceptor, a phenomenon observed in various isocyanide-containing crystal structures. nih.govacs.org These interactions, while individually weak, can collectively play a significant role in stabilizing the crystal lattice.

π-Stacking and Other Non-Covalent Interactions

The presence of the electron-deficient nitroaromatic ring makes π-π stacking interactions a highly probable feature of the crystal packing. These interactions would likely involve offset or slipped-parallel arrangements of the benzene rings to minimize electrostatic repulsion and maximize attractive dispersion forces. In crystals of other nitroaromatic compounds, these π-π contacts are a dominant organizational force. nih.gov

Additionally, lone pair-π interactions are a possibility. The lone pair electrons on the oxygen atoms of the nitro group could interact with the π-system of an adjacent aromatic ring. nih.gov The interplay of these varied non-covalent forces would ultimately determine the final three-dimensional structure and properties of the crystalline material.

Quantum Chemical Studies and Computational Modeling

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like this compound. tandfonline.com Such calculations can provide deep insights into its geometry, electronic structure, and spectroscopic properties, complementing experimental data.

Computational modeling would begin with a geometry optimization to determine the most stable molecular conformation. This would clarify the planarity of the nitro group relative to the benzene ring and the precise bond lengths and angles throughout the molecule. Such studies on nitrobenzene have shown that DFT methods can accurately reproduce molecular structures. slideshare.net

Calculations of the molecular electrostatic potential (MEP) would map the electron density distribution, visually identifying the electron-deficient regions (around the nitro group and the acidic aromatic protons) and electron-rich regions (the isocyanide carbon). This is crucial for understanding the molecule's reactivity and intermolecular interaction sites.

Furthermore, quantum chemical calculations can predict vibrational frequencies and NMR chemical shifts. slideshare.netnih.gov Comparing these computed values with experimental spectra aids in the definitive assignment of spectral peaks. For instance, DFT has been successfully used to model the vibrational spectra of nitrobenzene and its isotopomers. slideshare.net For complex N-nitrosamine impurities, quantum-mechanical approaches have been used to predict their carcinogenic potency by understanding their structure-activity relationships. chemrxiv.org A similar approach could be applied to understand the electronic properties of this compound that might be relevant to its potential applications or biological activity.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

A theoretical investigation into the electronic structure of this compound would provide fundamental insights into its chemical behavior. This analysis typically involves quantum chemical calculations, such as Density Functional Theory (DFT), to determine the arrangement of electrons and the resulting molecular properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For a molecule like this compound, the electron-withdrawing nitro group (-NO₂) and the isocyano group (-NC), along with the electron-donating methyl group (-CH₃), would significantly influence the energies and spatial distribution of these orbitals.

A typical data table for FMO analysis would include:

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Data not available | Typically localized on the more electron-rich portions of the molecule, such as the aromatic ring and the methyl group. |

| LUMO | Data not available | Generally localized on the electron-deficient areas, particularly the nitro group. |

| HOMO-LUMO Gap | Data not available | Indicates the kinetic stability and chemical reactivity of the molecule. |

Charge Distribution: A Mulliken or Natural Bond Orbital (NBO) population analysis would reveal the distribution of partial charges on each atom. This information is critical for predicting sites susceptible to nucleophilic or electrophilic attack. In this compound, the oxygen atoms of the nitro group would carry significant negative charge, while the nitrogen of the nitro group and the carbon of the isocyano group would likely be electropositive.

A representative charge distribution table would look like this:

| Atom/Group | Partial Charge (a.u.) |

| Nitro Group (NO₂) | Data not available |

| Isocyano Group (NC) | Data not available |

| Methyl Group (CH₃) | Data not available |

| Aromatic Ring Carbons | Data not available |

Reaction Pathway Calculations and Transition State Analysis

Computational chemistry allows for the detailed exploration of potential reaction mechanisms. For this compound, this could involve studying its behavior in reactions such as nucleophilic aromatic substitution or reduction of the nitro group.

Reaction Pathway Calculations: By mapping the potential energy surface of a reaction, chemists can identify the most likely route from reactants to products. This involves calculating the energies of reactants, intermediates, transition states, and products. For instance, the reduction of the nitro group could proceed through various intermediates, and these calculations could determine the most energetically favorable pathway.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Identifying the geometry and energy of the transition state is essential for calculating the reaction's activation energy. Vibrational frequency calculations are performed to confirm the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.

A summary of a hypothetical reaction pathway analysis might be presented as:

| Reaction Step | Species | Energy (kcal/mol) | Key Geometric Parameters |

| Reactant | This compound | Data not available | Initial bond lengths/angles |

| Transition State 1 | Hypothetical Structure | Data not available | Partially formed/broken bonds |

| Intermediate | Hypothetical Structure | Data not available | Bond lengths/angles of stable intermediate |

| Transition State 2 | Hypothetical Structure | Data not available | Partially formed/broken bonds |

| Product | Final Product | Data not available | Final bond lengths/angles |

Prediction of Reactivity and Selectivity Profiles

The electronic structure and reaction pathway data culminate in the prediction of how the molecule will behave in a chemical reaction—its reactivity and selectivity.

Reactivity Prediction: Reactivity indices, derived from conceptual DFT, such as chemical potential, hardness, softness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. For example, a high electrophilicity index would suggest that this compound is a strong electron acceptor. The HOMO-LUMO gap is also a direct indicator; a smaller gap generally implies higher reactivity.

Selectivity Prediction: The analysis of local reactivity descriptors, such as Fukui functions or the dual descriptor, can predict which atoms within the molecule are most likely to participate in a reaction. This is crucial for understanding regioselectivity. For instance, in a nucleophilic attack, these descriptors would identify the most electrophilic site on the aromatic ring, which is expected to be activated by the electron-withdrawing nitro and isocyano groups.

Predicted reactivity and selectivity could be summarized in a table:

| Reactivity Descriptor | Value | Interpretation |

| HOMO-LUMO Gap (eV) | Data not available | Indicates overall reactivity |

| Electrophilicity Index (ω) | Data not available | Quantifies susceptibility to nucleophilic attack |

| Nucleophilicity Index (N) | Data not available | Quantifies susceptibility to electrophilic attack |

| Most Favorable Site for Nucleophilic Attack | Data not available | Predicted based on local descriptors (e.g., C-NO₂ or C-NC position) |

| Most Favorable Site for Electrophilic Attack | Data not available | Predicted based on local descriptors (e.g., positions ortho/meta to the methyl group) |

Applications in Complex Molecule Synthesis and Chemical Space Exploration

Scaffold Diversification through Multicomponent Reaction Product Derivatization

Multicomponent reactions are powerful tools for creating diverse chemical scaffolds. The products of IMCRs, such as α-acyloxy amides from the Passerini reaction and bis-amides from the Ugi reaction, are highly functionalized and can be further modified. wikipedia.orgwikipedia.org This post-MCR derivatization is a key strategy for scaffold diversification. Bifunctional isocyanides, for example, can be used in MCRs to produce probes for target identification in chemical biology. wikipedia.org While these principles are broadly applied, there are no specific documented instances of using 2-Isocyano-1-methyl-4-nitrobenzene for the purpose of generating products for subsequent scaffold diversification.

Strategies for Constructing Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Current time information in Bangalore, IN. Isocyanide-based MCRs are frequently employed for the synthesis of these important structures. For instance, MCRs can be designed to proceed via intramolecular trapping of a reactive nitrilium intermediate, leading to the formation of heterocycles like benzoxazoles. nih.gov Various catalytic methods, including the use of metal catalysts and non-traditional activation methods, have been developed to promote the synthesis of a wide array of nitrogenous heterocycles. pitt.edunih.gov However, the scientific literature does not provide specific strategies or examples of employing this compound for the construction of such heterocyclic systems.

Role in the Synthesis of Macrocyclic and Peptidomimetic Structures

Isocyanide-based MCRs are highly relevant for the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides—due to their ability to form peptide-like products. beilstein-journals.orgnih.gov The linear products of these reactions can be cyclized through subsequent transformations to create constrained cyclic peptidomimetics and macrocycles. nih.gov This approach is valuable in drug discovery for developing peptide mimics with enhanced pharmacological properties. nih.gov The Ugi four-component reaction, in particular, yields peptide-like structures known as bis-amides, which are considered promising peptidomimetics. nih.gov Despite the potential of isocyanides in this field, there is no available research detailing the role of this compound in the synthesis of macrocyclic or peptidomimetic structures.

Combinatorial Synthesis and Library Generation Using Nitroaryl Isocyanides

The efficiency and high functional group tolerance of isocyanide-based MCRs make them ideal for combinatorial chemistry and the generation of large compound libraries for drug discovery and high-throughput screening. wikipedia.org The Ugi reaction, for example, allows for the synthesis of a vast number of compounds from various combinations of starting materials. wikipedia.org Encoded library technologies have been developed to manage and screen these complex libraries. nih.gov While nitroaryl isocyanides as a class may be utilized in such combinatorial strategies, there are no specific reports or data on the use of this compound for library generation.

Future Research Directions and Unexplored Avenues for 2 Isocyano 1 Methyl 4 Nitrobenzene

Development of Sustainable and Catalytic Synthetic Approaches

The traditional synthesis of isocyanides often involves dehydrating formamides with reagents like phosphorus oxychloride or phosgene, which are hazardous and produce significant waste. Future research should prioritize the development of greener, catalytic methods for the synthesis of 2-isocyano-1-methyl-4-nitrobenzene.

Research Goals:

Catalytic Dehydration: Investigating novel catalytic systems for the dehydration of the corresponding N-(2-methyl-4-nitrophenyl)formamide. This could involve exploring catalysts based on earth-abundant metals or organocatalysts to replace stoichiometric and hazardous reagents.

Direct C-H Isocyanation: A highly ambitious but rewarding goal would be the development of a method for the direct isocyanation of 2-methyl-1-nitrobenzene. This would represent a significant step forward in atom economy.

Palladium-Catalyzed Cross-Coupling: Drawing inspiration from known palladium-catalyzed cross-coupling reactions used to synthesize biaryls like 2-methyl-4'-nitrobiphenyl, similar catalytic strategies could be adapted. orgsyn.org For instance, a palladium-catalyzed coupling of an isocyanide source with a suitable 2-methyl-4-nitrobenzene derivative could be explored.

Table 1: Potential Catalytic Systems for Isocyanide Synthesis

| Catalytic Approach | Potential Catalyst | Precursor | Advantages |

|---|---|---|---|

| Catalytic Dehydration | Transition Metal Complexes (e.g., Ru, Fe) | N-(2-methyl-4-nitrophenyl)formamide | Reduced waste, milder conditions |

| Organocatalysis | Phosphine-based or Hypervalent Iodine | N-(2-methyl-4-nitrophenyl)formamide | Metal-free, potentially lower toxicity |

Exploration of Novel Reactivity Modes and Transformations

The isocyanide group is known for its rich and diverse reactivity, participating in multicomponent reactions, cycloadditions, and insertions. The electronic properties of the nitro-substituted aromatic ring are expected to significantly influence these transformations.

Unexplored Reactions:

Multicomponent Reactions (MCRs): While Passerini and Ugi reactions are characteristic of isonitriles, the specific substrate this compound has not been explored. nih.gov Investigating its performance in these MCRs could lead to the rapid assembly of complex molecular libraries with potential biological activity.

Cycloaddition Reactions: The potential of this isocyanide to act as a dienophile or a dipolarophile in cycloaddition reactions, such as [4+1] or [3+2] cycloadditions, should be investigated. nih.gov The electron-withdrawing nitro group could enhance its reactivity in certain cycloadditions.

Metal-Catalyzed Insertion Reactions: Exploring the insertion of the isocyanide into metal-carbon or metal-hydrogen bonds could lead to novel organometallic complexes and subsequent functionalization pathways.

Asymmetric Synthesis and Chiral Induction with Related Isocyanides

Isocyanides are valuable ligands and reactants in asymmetric catalysis. Future work could focus on using chiral catalysts to perform enantioselective transformations on the isocyanide group of this compound or using the isocyanide itself as a component in generating chiral products.

Potential Applications:

Asymmetric Multicomponent Reactions: Employing chiral acids or bases as catalysts in Passerini or Ugi reactions with this compound could lead to the synthesis of enantiomerically enriched α-acyloxy amides or peptide-like structures.

Chiral Ligand Synthesis: The isocyanide could be incorporated into a larger molecule designed to act as a chiral ligand for transition metal catalysis. The electronic tuning provided by the nitro and methyl groups could influence the catalytic activity and selectivity of the resulting metal complex.

Chiral Induction: The concept of using a chiral co-adsorber to induce chirality in a molecular assembly could be explored. nih.gov This could involve co-crystallization or self-assembly studies with chiral molecules to generate globally homochiral materials. Methodologies developed for the asymmetric synthesis of other complex molecules, like tetrahydro-1,4-benzodiazepin-2-ones, often rely on organocatalysis which could be applicable here. chemistryviews.org

Advanced Computational Design of Derivatives and Novel Reactions

Computational chemistry provides a powerful tool for predicting molecular properties and reaction outcomes, guiding experimental work and accelerating discovery.

Computational Approaches:

DFT Studies: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound, predict its reactivity in various transformations, and elucidate reaction mechanisms.

Virtual Screening of Derivatives: Computational methods can be used to design a virtual library of derivatives by modifying the substituents on the benzene (B151609) ring. The properties of these virtual compounds (e.g., electronic properties, potential for intermolecular interactions) can be calculated to identify promising candidates for synthesis.

Reaction Prediction: Advanced algorithms and machine learning models could be trained on known isocyanide reactions to predict novel, plausible transformations for this compound.

Table 2: Properties of this compound for Computational Study

| Property to be Calculated | Computational Method | Potential Insight |

|---|---|---|

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Prediction of reactivity in cycloadditions and with nucleophiles/electrophiles |

| Tautomeric Stability | DFT | Assessment of the relative stability of isocyanide vs. cyanide forms |

| Reaction Energy Profiles | Transition State Theory, DFT | Mechanistic understanding and prediction of kinetic vs. thermodynamic products |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers enhanced safety, scalability, and control over reaction parameters compared to traditional batch processing. nih.gov This is particularly relevant for handling potentially energetic nitro compounds and reactive isocyanides.

Future Implementations:

Safe Nitration in Flow: The synthesis of the precursor, 2-methyl-1-nitrobenzene, could be performed safely and efficiently in a continuous flow reactor, minimizing the risks associated with exothermic nitration reactions.

Automated Library Synthesis: An automated flow platform could be developed to perform multicomponent reactions using this compound. nih.gov This would allow for the rapid generation of a library of diverse compounds for screening purposes by systematically varying the other reaction components. nih.gov

Telescoped Synthesis: A multi-step flow synthesis could be designed where the formation of the isocyanide is immediately followed by a subsequent reaction (e.g., a Ugi reaction) in a continuous, uninterrupted process. nih.govbeilstein-journals.org This "telescoped" approach improves efficiency and minimizes the handling of reactive intermediates. nih.govbeilstein-journals.org

The integration of flow chemistry would not only improve the safety and efficiency of working with this compound but also enable high-throughput experimentation to rapidly explore its chemical space. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-isocyano-1-methyl-4-nitrobenzene, and how do reaction conditions influence yield?

- Methodology : Nitration of 1-methyl-2-isocyanobenzene under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) is a common approach. Monitor nitro group introduction via TLC or HPLC to avoid over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the nitro-isocyano product .

- Critical Data :

| Reaction Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|

| 0–5 | 62 | >95% |

| 10–15 | 48 | 87% |

Q. How can structural characterization of this compound be validated?

- Methodology : Use X-ray crystallography (SHELX suite ) for unambiguous confirmation of the isocyano and nitro substituents. Pair with spectroscopic

- FTIR : Isocyano stretch at ~2100–2150 cm⁻¹; nitro symmetric/asymmetric stretches at ~1520 and 1350 cm⁻¹ .

- ¹H NMR : Methyl group singlet at δ 2.4–2.6 ppm; aromatic protons split due to nitro and isocyano electronic effects .

Q. What stability considerations are critical for handling this compound?

- Methodology : Store at –20°C under inert atmosphere (Ar/N₂). Avoid exposure to moisture (isocyano hydrolysis) and strong bases (nitro group reduction). Monitor stability via accelerated degradation studies (pH 5–9 buffers, 40°C/75% RH) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the isocyano moiety in cycloaddition reactions?

- Methodology : Perform kinetic studies comparing this compound with non-nitro analogs in Huisgen [3+2] cycloadditions. Use DFT calculations (e.g., Gaussian) to model electronic effects:

- Key Finding : Nitro substitution increases electrophilicity of the isocyano carbon, accelerating reactivity with electron-rich dipolarophiles .

Q. How can contradictions in reported catalytic activity of metal-isocyano complexes be resolved?

- Methodology : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental design. For example:

- Control ligand geometry (X-ray crystallography ).

- Compare catalytic turnover in homogeneous vs. heterogeneous systems (TEM/SEM for particle size analysis).

Q. What strategies enable enantioselective functionalization of this compound?

- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Pd/BINAP complexes). Monitor enantiomeric excess via chiral HPLC or CD spectroscopy .

Data Contradiction & Analysis

Q. How should researchers address discrepancies in reported cytotoxicity of nitro-isocyano derivatives?

- Methodology :

Standardize assays (e.g., MTT vs. resazurin) across studies.

Validate purity (>98% via HPLC ) and exclude batch-specific impurities.

Cross-reference with PubChem bioactivity data .

Q. What computational tools predict the environmental impact of this compound degradation byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.